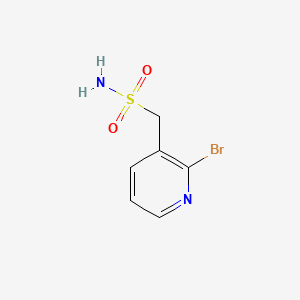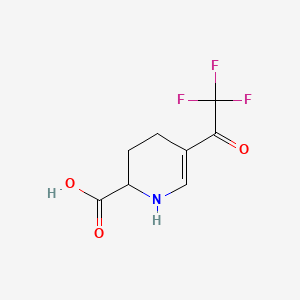![molecular formula C11H9F3O B6605522 rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans CAS No. 2247106-15-4](/img/structure/B6605522.png)
rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans (hereafter referred to as “rac-4”) is an organofluorine compound with a variety of uses in scientific research. Rac-4 is a chiral compound, meaning that it has two mirror image versions that are non-superimposable. It is a colorless liquid with a boiling point of 95°C and a melting point of -25°C. Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies.
科学的研究の応用
Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, rac-4 has been used to synthesize a variety of compounds, including chiral amines, alcohols, and esters. In biochemical studies, rac-4 has been used to study the structure and function of various proteins and enzymes. Rac-4 has also been used to study the pharmacology of various drugs and to study the mechanism of action of various drugs.
作用機序
The mechanism of action of rac-4 is not fully understood. However, it is believed that rac-4 binds to certain proteins and enzymes in the body, which then causes a change in the structure and/or function of the proteins or enzymes. This change in structure and/or function then leads to a desired effect, such as the activation or inhibition of a certain biochemical pathway.
Biochemical and Physiological Effects
Rac-4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, rac-4 has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes and proteases. Rac-4 has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and tyrosine kinase receptors. In addition, rac-4 has been shown to modulate the activity of certain ion channels, including calcium channels and potassium channels.
実験室実験の利点と制限
Rac-4 has several advantages that make it an attractive reagent for use in laboratory experiments. Rac-4 is a chiral compound, which means that it can be used to synthesize a variety of compounds with a high degree of enantioselectivity. Rac-4 is also relatively stable, which makes it easy to store and handle in the laboratory. However, rac-4 is a relatively expensive reagent, which can limit its use in some laboratory experiments.
将来の方向性
There are a variety of future directions for research involving rac-4. One potential direction is to further study the biochemical and physiological effects of rac-4. Further research is needed to better understand how rac-4 modulates the activity of various proteins and enzymes in the body. Additionally, further research is needed to better understand the mechanism of action of rac-4 and to identify new applications for rac-4 in scientific research. Finally, further research is needed to identify new synthesis methods for rac-4 that are more cost-effective and efficient.
合成法
Rac-4 can be synthesized through a variety of methods, including enantioselective synthesis, asymmetric synthesis, and chiral synthesis. The most common method for synthesis is the enantioselective synthesis, which involves the reaction of a chiral compound with an achiral compound. This method is often used to produce rac-4 in a high yield and with a high degree of enantioselectivity. Other methods, such as asymmetric synthesis and chiral synthesis, can also be used to produce rac-4, but these methods are not as widely used.
特性
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-5-9(10)8-3-1-7(6-15)2-4-8/h1-4,6,9-10H,5H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNTGPMNSMDEM-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)





![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

